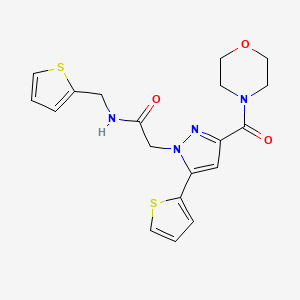

2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Description

This compound features a pyrazole core substituted with a morpholine-4-carbonyl group at position 3 and a thiophen-2-yl group at position 3. The acetamide side chain is further functionalized with a thiophen-2-ylmethyl group. The morpholine moiety enhances solubility and metabolic stability, while the dual thiophene groups contribute to π-π stacking interactions, making it relevant in medicinal chemistry .

Properties

IUPAC Name |

2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S2/c24-18(20-12-14-3-1-9-27-14)13-23-16(17-4-2-10-28-17)11-15(21-23)19(25)22-5-7-26-8-6-22/h1-4,9-11H,5-8,12-13H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWGWUFXWWFNLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a novel organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyrazole ring, which is known for its biological activity.

- Morpholine and thiophene groups that enhance its interaction with biological targets.

This unique combination of functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, particularly Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. A summary of antimicrobial activity is presented in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| P. aeruginosa | 64 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of the compound has been evaluated using several human cancer cell lines, including:

- Hepatocellular carcinoma (HePG-2)

- Breast cancer (MCF-7)

- Prostate cancer (PC-3)

- Colorectal cancer (HCT-116)

Using the MTT assay, the compound demonstrated varying degrees of cytotoxicity across these cell lines. The results are summarized in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HePG-2 | 15 |

| MCF-7 | 10 |

| PC-3 | 20 |

| HCT-116 | 25 |

These findings indicate that the compound exhibits promising anticancer activity, particularly against breast and liver cancer cells.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. The morpholine group can participate in nucleophilic substitution reactions, while the thiophene and pyrazole moieties interact with proteins and nucleic acids, modulating enzyme activity and receptor functions. This multifaceted mechanism may explain its potent antimicrobial and anticancer effects.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds, highlighting the role of structural modifications on biological activity. For instance, a study by Kato et al. demonstrated that modifications in the thiophene ring significantly affected the compound's potency against various cancer cell lines . Another study indicated that derivatives with enhanced electron-donating properties exhibited improved antimicrobial efficacy .

Scientific Research Applications

The compound exhibits significant biological activity, particularly as an anticancer agent . Various studies have highlighted its efficacy against different cancer cell lines, showcasing its potential as a therapeutic agent.

Anticancer Research

- Mechanism of Action : The compound functions by inhibiting key pathways involved in cancer cell proliferation. It has been shown to interact with specific targets, leading to apoptosis in cancer cells.

- Cell Line Studies :

- In vitro studies have demonstrated cytotoxic effects on cell lines such as MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) with IC50 values indicating effective concentrations for therapeutic action .

- A study reported that derivatives of pyrazole compounds exhibit significant cytotoxicity against Hep-2 and P815 cell lines, suggesting that similar derivatives may have comparable effects .

Antimicrobial Activity

Research indicates that the compound also possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics. The structure of the compound allows it to interact effectively with bacterial targets, potentially leading to inhibition of growth.

Case Studies

- Study on Pyrazole Derivatives : A comprehensive review highlighted the development of various pyrazole derivatives and their biological activities, including those similar to our compound. The study focused on structure-activity relationships that enhance anticancer efficacy .

- Synthesis and Evaluation : Another study synthesized a series of pyrazole-based compounds, including our target compound, and evaluated their anticancer potential through various assays, confirming their effectiveness against multiple cancer types .

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, drawing from established methods for pyrazole and morpholine derivatives. Key steps include:

1.1 Pyrazole Ring Formation

-

Mechanism : Likely involves oxidative cyclization of intermediates such as thiosemicarbazones or related precursors .

-

Reagents : NH₄Fe(SO₄)₂·12H₂O (oxidizing agent) and Cu powder (catalyst) .

1.2 Morpholine-4-carbonyl Group Introduction

-

Method : Acylation of morpholine with activated carboxylic acids or acid chlorides.

-

Reagents : Thionyl chloride (for forming acid chlorides) and morpholine .

-

Conditions : DMF as a catalyst, room temperature or mild heating .

1.3 Thiophene Coupling

-

Technique : Suzuki or Buchwald-Hartwig coupling for integrating thiophene substituents.

-

Reagents : Palladium catalysts (e.g., Pd/C), boronic acids, and base (K₂CO₃) .

1.4 Acetamide Bond Formation

-

Method : Reaction of acylated pyrazole with thiophen-2-ylmethylamine.

Key Reaction Types

The compound participates in several reaction types due to its functional groups (amide, pyrazole, thiophene, carbamate):

| Reaction Type | Functional Group Involved | Reagents/Conditions | Outcome |

|---|---|---|---|

| Amide Hydrolysis | Amide | Strong acids (HCl), heat | Formation of carboxylic acid |

| Pyrazole Ring Substitution | Pyrazole N-H | Electrophiles (e.g., alkylating agents) | Alkylation at the pyrazole nitrogen |

| Thiophene Oxidation | Thiophene rings | H₂O₂, AcOH, or other oxidizing agents | Sulfur oxidation (e.g., sulfoxide formation) |

| Morpholine Ring Opening | Morpholine carbamate | Nucleophiles (e.g., amines) | Cleavage of carbamate to release morpholine |

Reaction Optimization Strategies

Experimental data from analogous compounds highlight critical factors for reaction efficiency:

-

Catalyst Selection : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in thiophene integration .

-

Solvent Choice : Dichloromethane and THF are preferred for coupling reactions due to their inertness and solubility properties .

-

Temperature Control : Mild heating (55–60°C) is often used to balance yield and selectivity (e.g., in oxidation steps) .

Analytical Techniques for Reaction Monitoring

-

NMR Spectroscopy : Confirms structural integrity and reaction completion .

-

Chromatography : Purification via column or supercritical fluid chromatography (SFC) to isolate regioisomers .

Challenges and Limitations

-

Yield Variability : Multi-step syntheses often suffer from low yields, particularly in oxidative cyclization steps (e.g., thiadiazole formation in related compounds) .

-

Regioselectivity : Coupling reactions may require optimized conditions to minimize side products .

-

Thermal Stability : Amide and carbamate groups may undergo degradation under harsh conditions.

Comparison with Similar Compounds

Target Compound vs. Thiophene-Pyrazole Derivatives

- Compound 8 (): Contains a thieno[2,3-d]pyrimidin core instead of pyrazole. The absence of morpholine and presence of a 2,3-dimethoxyphenyl group reduce polarity, reflected in its higher melting point (280–282°C) compared to morpholine-containing analogs .

- The morpholine group in the target compound may require optimized coupling conditions .

Target Compound vs. Food Additive Analogs

- 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (): Replaces morpholine-4-carbonyl with a phenoxy group.

Physicochemical Properties

Crystallographic and Computational Analysis

- SHELX Refinement : If crystallized, the target compound’s structure could be refined using SHELXL (), with bond lengths and angles compared to analogs like those in .

- Mercury CSD Analysis : Packing patterns and intermolecular interactions (e.g., S···O contacts) could differentiate it from compounds like 848995-81-3 (), which incorporates a tetrazole group .

Q & A

Q. Q: What are the common synthetic routes for preparing this compound?

A: The compound can be synthesized via multi-step condensation and cycloaddition reactions. A typical approach involves:

Core formation : Condensation of thiophene-carboxamide derivatives with morpholine-containing precursors under reflux in acetic acid, followed by cyclization .

Acetamide linkage : Coupling the pyrazole-thiophene core with thiophen-2-ylmethylamine using chloroacetyl chloride as an activating agent in the presence of triethylamine .

Purification : Recrystallization from DMF or ethanol/water mixtures to achieve >95% purity .

Q. Key Table: Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| 1 | Acetic acid, reflux | 64–70 | DMF recrystallization |

| 2 | Chloroacetyl chloride, Et₃N | 65–74 | Ethanol/water wash |

Advanced Synthesis

Q. Q: How can regioselectivity challenges in pyrazole-thiophene core formation be addressed?

A: Regioselectivity is influenced by:

- Steric effects : Substituents on the thiophene ring (e.g., methyl groups) direct cyclization to the 3-position .

- Catalytic control : Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, favoring desired regioisomers .

Basic Characterization

Q. Q: Which spectroscopic methods confirm the compound’s structure?

A: Critical techniques include:

- ¹H-NMR : Peaks at δ 7.2–7.5 ppm (thiophene protons) and δ 3.4–3.7 ppm (morpholine methylenes) .

- IR : Stretching bands at 1650–1680 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (pyrazole ring) .

- Mass spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 441.2 for C₂₀H₁₉N₃O₂S₂) .

Advanced Characterization

Q. Q: How does X-ray crystallography resolve structural ambiguities?

A: Single-crystal X-ray diffraction:

- Confirms the spatial arrangement of the morpholine carbonyl and thiophene substituents.

- Reveals intermolecular interactions (e.g., hydrogen bonding between acetamide NH and pyrazole carbonyl) critical for stability .

Basic Biological Evaluation

Q. Q: What biological activities are reported for thiophene-pyrazole derivatives?

A: Key activities include:

- Antimicrobial : Thiophene moieties disrupt bacterial membranes .

- Anticancer : Pyrazole cores inhibit kinase pathways (e.g., COX-1/COX-2), with IC₅₀ values in the µM range .

- Anti-inflammatory : Morpholine carbonyl groups enhance solubility, improving bioavailability .

Advanced Biological Evaluation

Q. Q: How can contradictory COX-1/COX-2 inhibition data be resolved?

A: Methodological adjustments:

Enzyme assays : Use isoform-specific substrates (e.g., fluorogenic probes for COX-2) to minimize cross-reactivity .

Dose-response curves : Validate IC₅₀ values across multiple replicates.

Computational docking : Compare binding poses in COX-1 (smaller active site) vs. COX-2 (hydrophobic pocket) .

Computational Studies

Q. Q: What computational methods predict binding affinity to biological targets?

A:

- Molecular docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 3NT1) to prioritize high-affinity analogs .

- QM/MM simulations : Refine binding free energies using hybrid quantum mechanics/molecular mechanics .

- ADMET prediction : Assess logP (target: 2–4) and polar surface area (<140 Ų) for pharmacokinetic optimization .

Data Contradiction Analysis

Q. Q: How to address discrepancies between computational predictions and experimental bioactivity?

A:

Validate force fields : Re-optimize docking parameters using experimental IC₅₀ data .

Probe assay conditions : Check for solvent interference (e.g., DMSO >1% may denature proteins) .

Synthesize analogs : Test minor structural variants (e.g., morpholine vs. piperazine) to isolate key interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.